4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 886494-06-0
Cat. No.: VC8361514
Molecular Formula: C7H11N3S
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886494-06-0 |
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Molecular Formula | C7H11N3S |
Molecular Weight | 169.25 g/mol |
IUPAC Name | 4-cyclopropyl-3-ethyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C7H11N3S/c1-2-6-8-9-7(11)10(6)5-3-4-5/h5H,2-4H2,1H3,(H,9,11) |
Standard InChI Key | HIXDKEVUCPHBTH-UHFFFAOYSA-N |
SMILES | CCC1=NNC(=S)N1C2CC2 |
Canonical SMILES | CCC1=NNC(=S)N1C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 886494-06-0) is defined by the molecular formula C₇H₁₁N₃S and a molecular weight of 169.07 g/mol . Its IUPAC name reflects the substitution pattern: a cyclopropyl group at position 4, an ethyl group at position 5, and a thiol (-SH) moiety at position 3 on the triazole ring. The InChI key HIXDKEVUCPHBTH-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol likely follows established protocols for triazole-thiol derivatives. A plausible pathway involves:
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Cyclopropane Introduction: Reaction of cyclopropylamine with ethyl isothiocyanate to form a thiourea intermediate.
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Cyclization: Treatment with hydrazine hydrate under reflux to construct the triazole ring .
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Thiol Group Formation: Acidic or basic workup to stabilize the thiol moiety.
Table 1: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Cyclopropylamine, ethyl isothiocyanate, ethanol, 80°C | Thiourea formation |
2 | Hydrazine hydrate, reflux, 12h | Triazole cyclization |
3 | HCl(aq), room temperature | Thiol stabilization |
Industrial Challenges
Commercial production of this compound has been discontinued, as noted by supplier records . Challenges include:
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Purification Difficulties: Polar byproducts complicate isolation.
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Stability Issues: Thiol oxidation risks during storage.
Physicochemical Properties
Stability and Reactivity
The thiol group confers susceptibility to oxidation, forming disulfides or sulfonic acids under aerobic conditions. Storage recommendations for analogous compounds typically advise inert atmospheres and low temperatures .
Solubility and Partitioning
Predicted properties using computational tools (e.g., SwissADME):
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LogP: ~1.8 (moderate lipophilicity).
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Solubility: 0.5–1.2 mg/mL in water, enhanced in DMSO or ethanol .
Research Limitations and Future Directions
Data Gaps
Current literature lacks:
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Experimental bioactivity profiles.
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X-ray crystallographic data.
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Toxicological assessments.
Recommendations
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Revisiting Synthesis: Optimize routes for improved yield and stability.
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Collaborative Studies: Partner with academic labs to explore biological activity.
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